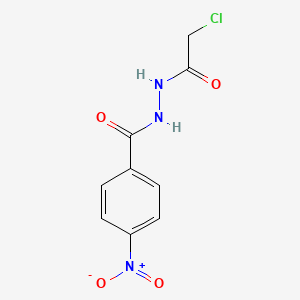

N'-(2-chloroacetyl)-4-nitrobenzohydrazide

Vue d'ensemble

Description

N’-(2-chloroacetyl)-4-nitrobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloroacetyl group and a nitrobenzohydrazide moiety, which contribute to its reactivity and functionality in different chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

Starting Materials: 4-nitrobenzohydrazide and chloroacetyl chloride.

Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane or chloroform, under a nitrogen atmosphere to avoid moisture. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Procedure: 4-nitrobenzohydrazide is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.

Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography or distillation to ensure the removal of impurities.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(2-chloroacetyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols are used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Hydrogenation reactions are conducted under atmospheric or elevated pressure using hydrogen gas and a metal catalyst. Chemical reductions are performed in acidic or neutral media with appropriate reducing agents.

Condensation: The reactions are carried out in the presence of acid or base catalysts, and the reaction conditions are optimized based on the reactivity of the starting materials.

Major Products Formed

Amides, Thioesters, and Esters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Hydrazones and Hydrazides: Formed from condensation reactions with carbonyl compounds.

Applications De Recherche Scientifique

N’-(2-chloroacetyl)-4-nitrobenzohydrazide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and reduced side effects. It is studied for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with specific properties.

Mécanisme D'action

The mechanism of action of N’-(2-chloroacetyl)-4-nitrobenzohydrazide is primarily attributed to its ability to interact with biological macromolecules through covalent bonding and non-covalent interactions. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can induce oxidative stress and damage cellular components. The hydrazide moiety can form hydrogen bonds and other non-covalent interactions with biological targets, modulating their function and activity.

Comparaison Avec Des Composés Similaires

N’-(2-chloroacetyl)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

Chloroacetamide Derivatives: These compounds share the chloroacetyl group and exhibit similar reactivity in nucleophilic substitution reactions. Examples include chloroacetamide and N-(2-chloroacetyl)-beta-alanine.

Nitrobenzohydrazide Derivatives: These compounds contain the nitrobenzohydrazide moiety and display similar chemical and biological properties. Examples include 4-nitrobenzohydrazide and N’-(2-chloroacetyl)-4-nitrobenzohydrazide analogs with different substituents on the benzene ring.

The uniqueness of N’-(2-chloroacetyl)-4-nitrobenzohydrazide lies in its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound in various fields of research.

Activité Biologique

N'-(2-chloroacetyl)-4-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. The presence of the chloroacetyl and nitro groups enhances its biological interactions, making it a valuable compound in drug development.

The mechanism of action for this compound primarily involves:

- Covalent Bonding : The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity.

- Oxidative Stress Induction : The nitro group can undergo redox reactions, generating reactive intermediates that induce oxidative stress and damage cellular components.

- Non-Covalent Interactions : The hydrazide moiety can form hydrogen bonds with biological targets, modulating their function and activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Bacteria : In vitro tests demonstrate inhibition against gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

- Fungi : The compound also shows antifungal properties, effectively inhibiting the growth of Candida species.

Anticancer Activity

The compound has been investigated for its anticancer potential, with studies revealing:

- Cytotoxic Effects : this compound displays cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

- Mechanisms : The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells, mediated by oxidative stress pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT116 | 25 |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. Results indicated a broad spectrum of activity, with the compound significantly inhibiting microbial growth at low concentrations . -

Anticancer Mechanism Investigation :

In another study, the anticancer properties were examined in vitro using breast cancer cell lines. The results demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and triggered apoptosis pathways, suggesting a mechanism involving oxidative stress . -

Pharmacological Profile Analysis :

A comprehensive pharmacological profile was developed for this compound, highlighting its potential as a lead compound in drug development. This profile included assessments of toxicity, bioavailability, and pharmacokinetics .

Propriétés

IUPAC Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXPKWWBXQQICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394909 | |

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50677-28-6 | |

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.